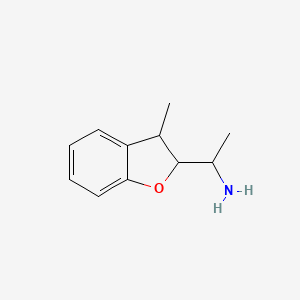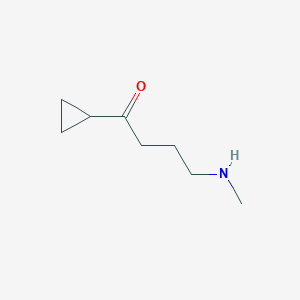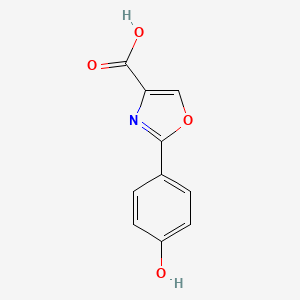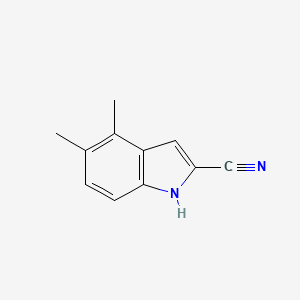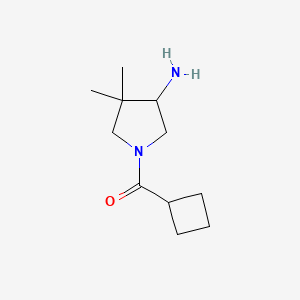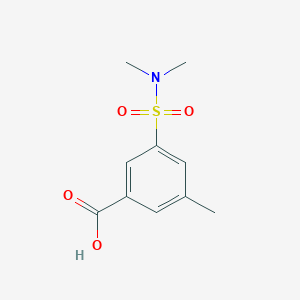![molecular formula C7H13NO2S B13159357 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione is a compound of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to a cyclopropylmethyl moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a thietane precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form, such as a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thietane compounds .
Applications De Recherche Scientifique
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cipamfylline: A compound with a similar cyclopropylmethyl group, used as a phosphodiesterase inhibitor.
Cyclopropyl-containing peptide-derived compounds: These compounds share the cyclopropyl moiety and are studied for their biological activity.
Uniqueness
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione is unique due to its thietane ring, which imparts distinct chemical reactivity and biological activity compared to other cyclopropyl-containing compounds.
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-7(5-11)8-3-6-1-2-6/h6-8H,1-5H2 |
Clé InChI |
KIULACCBJXVNLL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


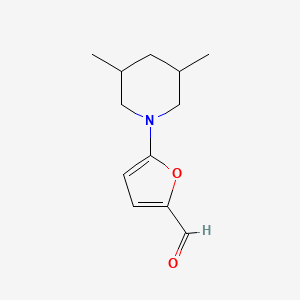
![2-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13159279.png)

![3-[(Pyrimidin-2-yl)amino]propane-1-thiol](/img/structure/B13159288.png)

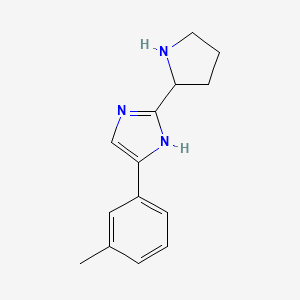
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
